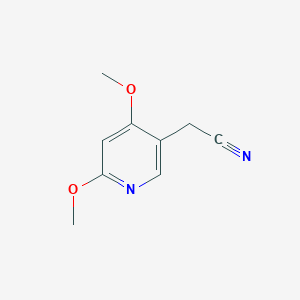
1-(3,4-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride, also known as DMPT, is a chemical compound with potential applications in scientific research. DMPT is a derivative of the amino acid methionine and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Conformational Analyses
Research on related compounds, such as 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, has been conducted to analyze their conformational behaviors in different environments. Structural studies, enriched by fingerprint plots derived from Hirshfeld surfaces, provide insights into the molecular interactions and hydrogen-bonded arrangements in crystalline forms, which could influence the development of related compounds for scientific and pharmaceutical applications (Nitek et al., 2020).
Synthetic Methodologies
Another research area focuses on generating structurally diverse libraries through alkylation and ring closure reactions. For example, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, has been used as a starting material in reactions to produce dithiocarbamates, thioethers, and various heterocyclic derivatives. This demonstrates the compound's utility in creating a wide range of chemicals for further research and potential applications (Roman, 2013).
Receptor Antagonism
Research into related compounds has also explored their potential as receptor antagonists. For instance, synthesis efforts aimed at producing derivatives with α1 receptor antagonistic activity highlight the application of such compounds in medicinal chemistry and drug discovery. These studies involve complex synthetic routes to achieve compounds with targeted biological activities (Hon, 2013).
Electrochemical Detection
Furthermore, Mannich base derivatives, including compounds with a similar propanone structure, have been used in electrochemical assays for DNA interaction studies. These investigations reveal the potential of such compounds in developing electrochemical sensors or assays for biological research, particularly for studying DNA-targeted agents or drug candidates (Istanbullu et al., 2017).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S.ClH/c1-12-6-7-15(9-13(12)2)19-10-14(18)11-20-16-5-3-4-8-17-16;/h3-9,14,18H,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVQRFXNNQKHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CSC2=CC=CC=N2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid](/img/structure/B2794600.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2794602.png)
![7-[(2-Chlorophenyl)methyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2794604.png)
![2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride](/img/structure/B2794606.png)



![N-(3-chlorophenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2794611.png)



![N-(2,6-difluorobenzyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2794617.png)
